
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide inhibits the activity of BTK by binding to the active site of the enzyme, which prevents the phosphorylation of downstream signaling molecules. This leads to the suppression of B-cell activation and proliferation, which is important in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines, which is important in the treatment of autoimmune disorders. In addition, N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is its high potency and selectivity for BTK inhibition. This makes it a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders. However, one of the limitations of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is its poor solubility, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the development of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of biomarkers that can predict the response to N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in various diseases.
Synthesis Methods
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves a multi-step process that includes the reaction of 2-aminothiazole with 2-chloroacetyl chloride, followed by the reaction with 2-(p-tolylthio)acetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, which is important in the treatment of B-cell malignancies and autoimmune disorders.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-15-6-10-19(11-7-15)26-14-21(25)24-22-23-20(13-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h6-13H,2-5,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYXRXRCILDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

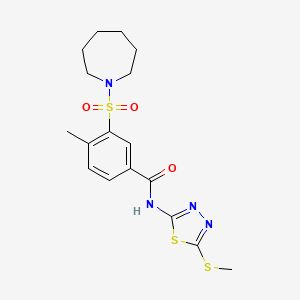
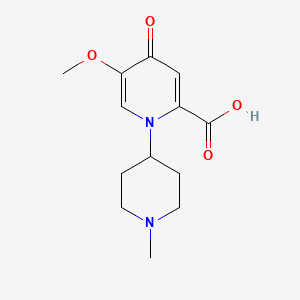
![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)
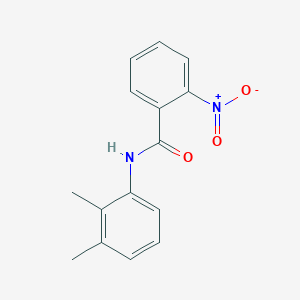
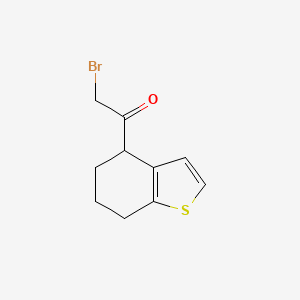

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)
![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)
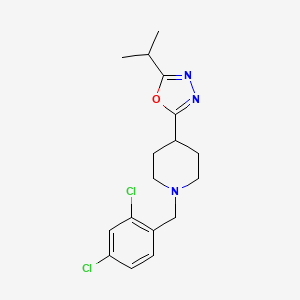
![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)